13,14-Dihydro PGE1

Beschreibung

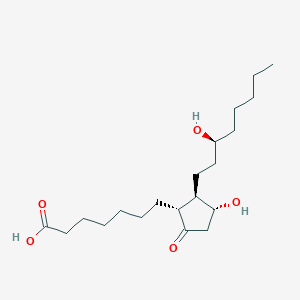

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOINJQWXDTOSF-DODZYUBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317965 | |

| Record name | Dihydro-PGE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 13,14-Dihydro PGE1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19313-28-1 | |

| Record name | Dihydro-PGE1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19313-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin E0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019313281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-PGE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROPROSTAGLANDIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1R6440YGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 13,14-Dihydro PGE1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of 13,14-Dihydro-PGE1 in the Inhibition of Platelet Aggregation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

13,14-Dihydro-prostaglandin E1 (13,14-Dihydro-PGE1 or PGE0) is a primary and biologically active metabolite of Prostaglandin (B15479496) E1 (PGE1). This guide elucidates the mechanism of action by which 13,14-Dihydro-PGE1 inhibits platelet aggregation, providing a comprehensive overview for researchers and professionals in drug development. Experimental evidence robustly supports its role as a potent anti-platelet agent, with a mechanism centered on the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This document details the signaling pathways, presents quantitative data on its efficacy, and provides standardized experimental protocols for its investigation.

Introduction

Prostaglandin E1 (PGE1), a member of the eicosanoid family, is well-documented for its vasodilatory and anti-platelet properties. Following administration, PGE1 is rapidly metabolized in the lungs and other tissues into several compounds, with 13,14-Dihydro-PGE1 being a principal and functionally significant metabolite.[1][2] Understanding the specific mechanism of this metabolite is crucial for the development of novel anti-thrombotic therapies, as its biological activity may contribute significantly to the therapeutic effects observed with PGE1 administration.[3] This guide provides a detailed exploration of the molecular interactions and signaling cascades initiated by 13,14-Dihydro-PGE1 in human platelets.

Mechanism of Action: A cAMP-Dependent Pathway

The primary mechanism by which 13,14-Dihydro-PGE1 inhibits platelet aggregation is through the elevation of intracellular cyclic AMP (cAMP) levels.[3] This second messenger plays a pivotal role in the negative regulation of platelet activation. An increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets. This phosphorylation cascade ultimately leads to the inhibition of key platelet activation processes, including intracellular calcium mobilization, granule secretion, and the conformational activation of integrin αIIbβ3 (GPIIb/IIIa), the receptor responsible for fibrinogen binding and platelet aggregation.

While the downstream effects of elevated cAMP are well-established, the specific cell surface receptor that 13,14-Dihydro-PGE1 interacts with on the platelet membrane to initiate this cascade is not definitively characterized in the existing literature. It is widely postulated that its action is analogous to that of its parent compound, PGE1, which is known to interact with G-protein coupled receptors (GPCRs), specifically the prostacyclin (IP) receptor and E-type prostanoid (EP) receptors, that are coupled to the stimulatory G-protein (Gs).[4][5] Activation of Gs leads to the stimulation of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP.[6][7] Further research is required to definitively identify and characterize the specific receptor subtype(s) for 13,14-Dihydro-PGE1 on human platelets.

Signaling Pathway Diagram

Quantitative Data on Anti-Platelet Potency

Multiple studies have quantified the inhibitory effect of 13,14-Dihydro-PGE1 on platelet aggregation, often in comparison to its parent compound, PGE1. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound | Platelet Preparation | Agonist | IC50 / ID50 | Reference |

| 13,14-Dihydro-PGE1 | Human Platelet-Rich Plasma (PRP) | ADP | 31 nM | [8][9] |

| 13,14-Dihydro-PGE1 | Washed Human Platelets | ADP | 21 nM | [8][9] |

| 13,14-Dihydro-PGE1 | Human Platelet-Rich Plasma (PRP) | ADP | 10.8 ng/mL | [10][11][12] |

| PGE1 | Human Platelet-Rich Plasma (PRP) | ADP | 40 nM | [8][9] |

| PGE1 | Human Platelet-Rich Plasma (PRP) | ADP | 8.25 ng/mL | [11] |

Note: The potency of 13,14-Dihydro-PGE1 is comparable to, and in some preparations, slightly more potent than PGE1.[8][9]

Detailed Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry is the gold-standard method for assessing platelet function in vitro.[13]

-

Whole blood from healthy, consenting donors (drug-free for at least two weeks).

-

3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.

-

Light Transmission Aggregometer.

-

Platelet agonists (e.g., Adenosine diphosphate (B83284) (ADP), Collagen).

-

13,14-Dihydro-PGE1.

-

Phosphate-buffered saline (PBS).

-

Aggregometer cuvettes with stir bars.

-

Pipettes.

-

Collect whole blood into sodium citrate tubes.

-

To obtain Platelet-Rich Plasma (PRP), centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[13]

-

Carefully transfer the supernatant (PRP) to a new tube.

-

To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.[13]

-

Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

-

Pipette the required volume of PRP into aggregometer cuvettes with stir bars.

-

Set 100% light transmission using a cuvette with PPP in the reference well of the aggregometer.

-

Set 0% light transmission using a cuvette with PRP in the sample well.

-

Add the desired concentration of 13,14-Dihydro-PGE1 or vehicle control to the PRP in the sample cuvette.

-

Incubate the PRP with the compound for a specified time (e.g., 1-5 minutes) at 37°C with stirring.[13]

-

Add the platelet agonist (e.g., ADP) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP and PRP baselines.

-

The percentage of inhibition is calculated as: (1 - (Maximal aggregation with inhibitor / Maximal aggregation with vehicle)) * 100%.[13]

-

The IC50 value is determined by testing a range of inhibitor concentrations and plotting the percentage inhibition against the log of the inhibitor concentration.

Experimental Workflow for LTA

Measurement of Intracellular cAMP Levels using ELISA

-

Washed platelets.

-

13,14-Dihydro-PGE1.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

Commercially available cAMP ELISA kit.

-

Microplate reader.

-

Prepare washed platelets and resuspend them in a suitable buffer.

-

Pre-incubate the platelets with a phosphodiesterase inhibitor for a short period.

-

Add various concentrations of 13,14-Dihydro-PGE1 or vehicle control and incubate for a specified time at 37°C.

-

Stop the reaction and lyse the platelets using the lysis buffer provided in the ELISA kit.

-

Perform the competitive ELISA according to the manufacturer's instructions. This typically involves:

-

Adding samples and standards to an antibody-coated plate.

-

Adding a fixed amount of enzyme-labeled cAMP.

-

Incubating to allow competition between the sample/standard cAMP and the labeled cAMP for antibody binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate to generate a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cAMP concentration in the samples based on a standard curve.

Experimental Workflow for cAMP Measurement

Conclusion and Future Directions

13,14-Dihydro-PGE1 is a potent inhibitor of platelet aggregation, with a mechanism of action that is intrinsically linked to the elevation of intracellular cAMP. Its efficacy, being comparable to or even exceeding that of its parent compound PGE1, underscores its potential significance in the development of anti-thrombotic agents.

Future research should focus on the definitive identification of the specific platelet surface receptor(s) that mediate the effects of 13,14-Dihydro-PGE1. Elucidating this initial step in the signaling cascade will provide a more complete understanding of its pharmacology and could pave the way for the design of more targeted and effective anti-platelet therapies. Further investigation into the in vivo contribution of this metabolite to the overall anti-aggregatory effect of PGE1 administration is also warranted.

References

- 1. Effect of Prostanoids on Human Platelet Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antiplatelet, antineutrophil and vasodilating properties of 13,14-dihydro-PGE1 (PGE0)--an in vivo metabolite of PGE1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin E1 action on adenylate cyclase activity and membrane lipids in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin-stimulated GTP hydrolysis associated with activation of adenylate cyclase in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13,14-dihydro Prostaglandin E1-d4 - Applications - CAT N°: 9000281 [bertin-bioreagent.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

Early Research on 13,14-Dihydro-Prostaglandin E1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research conducted on 13,14-Dihydro-Prostaglandin E1 (13,14-Dihydro-PGE1), a primary and biologically active metabolite of Prostaglandin (B15479496) E1 (PGE1). The document summarizes key findings related to its biological activities, outlines the experimental protocols used in these seminal studies, and presents this information through structured data tables and detailed diagrams to facilitate understanding and further research.

Core Biological Activities

Early investigations into the biological effects of 13,14-Dihydro-PGE1 revealed its significant activity, often comparable to its parent compound, PGE1. The primary areas of its observed effects were in the inhibition of platelet aggregation and the modulation of intracellular signaling pathways through adenylate cyclase activation.

Inhibition of Platelet Aggregation

13,14-Dihydro-PGE1 was identified as a potent inhibitor of ADP-induced platelet aggregation in human platelet-rich plasma (PRP) and washed platelets.[1] Several studies quantified this inhibitory effect, demonstrating its potential role in regulating hemostasis.

Activation of Adenylate Cyclase

A key mechanism of action for 13,14-Dihydro-PGE1 is its ability to activate adenylate cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP).[1] This activity underlies many of its cellular effects, as cAMP is a crucial second messenger in numerous signaling pathways.

Antimitotic Activity

Later early studies also explored the antimitotic or antiproliferative effects of 13,14-Dihydro-PGE1. This activity was linked to its ability to increase intracellular cAMP levels in vascular smooth muscle cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from early research studies on 13,14-Dihydro-PGE1, providing a comparative look at its potency in various biological assays.

| Parameter | Value | Assay Condition | Reference |

| IC50 (Platelet Aggregation) | 31 nM | ADP-induced, Human Platelet-Rich Plasma (PRP) | [1] |

| IC50 (Platelet Aggregation) | 21 nM | ADP-induced, Human Washed Platelets | [1] |

| IC50 (Platelet Aggregation) | 10.8 ng/mL | ADP-induced, Human Platelet-Rich Plasma (PRP) | |

| Kact (Adenylate Cyclase) | 668 nM | NCB-20 Hybrid Cells | [1] |

Note: IC50 is the half-maximal inhibitory concentration. Kact is the concentration required for half-maximal activation.

Experimental Protocols

The following sections detail the methodologies employed in the key early experiments that characterized the biological activities of 13,14-Dihydro-PGE1.

Disclaimer: The following experimental protocols are reconstructed based on the abstracts of the original publications and standard laboratory practices of the era. Access to the full-text articles was not available; therefore, some specific details may be inferred.

Inhibition of ADP-Induced Platelet Aggregation

Objective: To determine the inhibitory effect of 13,14-Dihydro-PGE1 on platelet aggregation induced by Adenosine Diphosphate (ADP).

Methodology based on early studies:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood was collected from healthy human donors, typically into a solution of anticoagulant (e.g., citrate).

-

The blood was then centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

-

-

Platelet Aggregation Assay:

-

The PRP was placed in an aggregometer, a device that measures changes in light transmission through the plasma as platelets aggregate.

-

A baseline light transmission was established.

-

Varying concentrations of 13,14-Dihydro-PGE1 were added to the PRP and incubated for a short period.

-

ADP was then added to induce platelet aggregation.

-

The change in light transmission was recorded over time to measure the extent of aggregation.

-

-

Data Analysis:

-

The percentage of inhibition of aggregation was calculated for each concentration of 13,14-Dihydro-PGE1 compared to a control with no inhibitor.

-

The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Activation of Adenylate Cyclase

Objective: To measure the ability of 13,14-Dihydro-PGE1 to activate adenylate cyclase in a cellular context.

Methodology based on Blair et al., 1980:

-

Cell Culture:

-

NCB-20 neuronal hybrid cells were cultured in appropriate media until confluent.

-

-

Membrane Preparation:

-

Cells were harvested and homogenized in a buffer solution.

-

The homogenate was centrifuged at a high speed to pellet the cell membranes. The resulting pellet was washed and resuspended.

-

-

Adenylate Cyclase Assay:

-

The membrane preparation was incubated with a reaction mixture containing ATP (the substrate for adenylate cyclase), a phosphodiesterase inhibitor (to prevent the breakdown of cAMP), and varying concentrations of 13,14-Dihydro-PGE1.

-

The reaction was allowed to proceed for a defined period at a controlled temperature.

-

The reaction was stopped, and the amount of cAMP produced was measured, typically using a competitive binding assay with a 3H-labeled cAMP tracer.

-

-

Data Analysis:

-

The rate of cAMP production was calculated for each concentration of 13,14-Dihydro-PGE1.

-

The Kact value was determined from a dose-response curve of adenylate cyclase activity versus the concentration of 13,14-Dihydro-PGE1.

-

Antimitotic Activity in Vascular Smooth Muscle

Objective: To assess the inhibitory effect of 13,14-Dihydro-PGE1 on the proliferation of vascular smooth muscle cells.

Methodology based on Fitscha et al., 1991:

-

Animal Model:

-

An experimental model of stress-induced mitotic activity was established in rabbits, likely through the administration of a corticosteroid.

-

-

Treatment:

-

Animals were treated with 13,14-Dihydro-PGE1 at various time points relative to the stress induction.

-

-

Measurement of Mitotic Activity:

-

Aorta tissue was collected from the animals.

-

The tissue was processed for autoradiography, a technique that involves labeling dividing cells with a radioactive tracer (e.g., 3H-thymidine).

-

The percentage of labeled cells (mitotic index) was determined by microscopic examination of the tissue sections.

-

-

Data Analysis:

-

The mitotic index in treated animals was compared to that in control (stressed but untreated) animals to determine the extent of inhibition.

-

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling and metabolic pathways associated with 13,14-Dihydro-PGE1.

Caption: Signaling pathway of 13,14-Dihydro-PGE1 via the EP4 receptor.

Caption: Metabolic pathway of Prostaglandin E1.

Conclusion

The early research on 13,14-Dihydro-PGE1 established it as a significant, biologically active metabolite of PGE1. Its potent inhibitory effects on platelet aggregation and its ability to stimulate adenylate cyclase highlighted its potential physiological and pharmacological importance. The foundational studies described in this guide have paved the way for a deeper understanding of the roles of prostaglandin metabolites in cellular signaling and homeostasis. Further research building upon these early findings continues to explore the therapeutic potential of targeting these pathways.

References

The Endogenous Physiological Role of 13,14-Dihydro-Prostaglandin E1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous 13,14-dihydro-prostaglandin E1 (13,14-dihydro-PGE1 or PGE0) is a principal and biologically active metabolite of prostaglandin (B15479496) E1 (PGE1). Historically viewed as a mere breakdown product, emerging evidence indicates that 13,14-dihydro-PGE1 possesses significant physiological and pharmacological activities, comparable, and in some cases, more potent than its parent compound. This technical guide provides an in-depth analysis of the physiological role of endogenous 13,14-dihydro-PGE1, focusing on its signaling pathways, quantitative biological data, and the experimental methodologies used for its investigation. This document is intended to serve as a comprehensive resource for researchers in physiology, pharmacology, and drug development.

Introduction

Prostaglandin E1, a member of the eicosanoid family, is known for its potent vasodilatory, anti-inflammatory, and anti-platelet aggregation effects.[1] Following its synthesis from dihomo-γ-linolenic acid (DGLA), PGE1 is rapidly metabolized in vivo.[2] One of its major, and most stable, metabolites is 13,14-dihydro-PGE1.[3] This metabolite is not simply an inactive excretion product; it retains significant biological activity and is believed to contribute to the overall therapeutic effects observed after PGE1 administration.[3] Understanding the distinct physiological role of endogenous 13,14-dihydro-PGE1 is crucial for elucidating the full spectrum of the PGE1 signaling axis and for the development of novel therapeutics targeting this pathway.

Biosynthesis and Metabolism

The formation of 13,14-dihydro-PGE1 is a key step in the metabolic cascade of PGE1. The initial and rapid metabolism of PGE1 involves the oxidation of the C15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE1. This is followed by the reduction of the C13-C14 double bond by prostaglandin reductase (PGR) to yield 15-keto-13,14-dihydro-PGE1, which is the major metabolite.[3] However, an alternative pathway exists where the C13-C14 double bond of PGE1 is first reduced to form 13,14-dihydro-PGE1, which is then oxidized at the C15 position.[4] The biological activity of 13,14-dihydro-PGE1 suggests that this particular metabolic route is of significant physiological consequence.

Quantitative Biological Data

The biological activity of 13,14-dihydro-PGE1 has been quantified in various experimental systems. The following tables summarize the key quantitative data available in the literature, providing a comparative perspective on its potency.

Table 1: Inhibition of Platelet Aggregation

| Compound | Assay System | Agonist | IC50 Value | Reference |

| 13,14-dihydro-PGE1 | Human Platelet-Rich Plasma | ADP | 31 nM | [5][6] |

| 13,14-dihydro-PGE1 | Washed Human Platelets | ADP | 21 nM | [5][6] |

| Prostaglandin E1 (PGE1) | Human Platelet-Rich Plasma | ADP | 40 nM | [5][6][7] |

| 13,14-dihydro-PGE1 | Human Platelet-Rich Plasma | ADP | 10.8 ng/mL | [8][9] |

| Prostaglandin E1 (PGE1) | Human Platelet-Rich Plasma | ADP | 8.25 ng/mL | [9] |

Table 2: Receptor Binding Affinity

| Compound | Receptor | Cell Line | Ki Value | Reference |

| 13,14-dihydro-PGE1 | Human EP4 | HEK-293 | 3.07 ± 0.29 nM | [10] |

| Prostaglandin E1 (PGE1) | Human EP4 | HEK-293 | 1.45 ± 0.24 nM | [10] |

| Prostaglandin E2 (PGE2) | Human EP4 | HEK-293 | 0.75 ± 0.03 nM | [10] |

Table 3: Adenylate Cyclase Activation

| Compound | Cell Line | Kact Value | Reference |

| 13,14-dihydro-PGE1 | NCB-20 Hybrid Cells | 668 nM | [5][6] |

Table 4: Plasma Concentrations Following PGE1 Infusion

| Analyte | Condition | Plasma Concentration | Reference |

| Endogenous PGE1 | Healthy Volunteers (Placebo) | 1.2 - 1.8 pg/mL | [11] |

| Endogenous 13,14-dihydro-PGE1 | Healthy Volunteers (Placebo) | 0.8 - 1.3 pg/mL | [11] |

| PGE1 | During PGE1 Infusion (60 µg over 120 min) | ~2x Placebo Levels | [11] |

| 13,14-dihydro-PGE1 | During PGE1 Infusion (60 µg over 120 min) | ~8x Placebo Levels | [11] |

| 15-keto-13,14-dihydro-PGE0 | During PGE1 Infusion (60 µg over 120 min) | ~20x Placebo Levels | [11] |

| PGE1 | Newborns with Ductus Arteriosus-Dependent Congenital Heart Disease (PGE1 Infusion) | 12 - 150 pg/mL (median 25 pg/mL) | [12][13] |

| 13,14-dihydro-PGE1 | Newborns with Ductus Arteriosus-Dependent Congenital Heart Disease (PGE1 Infusion) | 3 - 62 pg/mL (median 45.5 pg/mL) | [12][13] |

Signaling Pathways

The physiological effects of 13,14-dihydro-PGE1 are mediated through its interaction with specific cell surface receptors, primarily the prostaglandin E (EP) receptors. Like PGE1 and PGE2, 13,14-dihydro-PGE1 can bind to these G-protein coupled receptors to initiate downstream signaling cascades.[10][14]

The primary signaling pathway activated by 13,14-dihydro-PGE1 involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] This is consistent with its binding to EP2 and EP4 receptors, which are known to couple to the Gs alpha subunit of heterotrimeric G proteins.[14] The elevation of cAMP levels is a key mechanism underlying its potent anti-platelet and vasodilatory effects.

Figure 1: Signaling pathway of 13,14-Dihydro-PGE1.

Key Physiological Roles

Hemostasis and Thrombosis

One of the most well-characterized effects of 13,14-dihydro-PGE1 is its potent inhibition of platelet aggregation.[5][6] It is a more potent inhibitor of ADP-induced human platelet aggregation than its parent compound, PGE1.[6] This action is primarily mediated by the elevation of intracellular cAMP levels in platelets, which in turn inhibits calcium mobilization and subsequent platelet activation and aggregation. The anti-aggregatory potency of 13,14-dihydro-PGE1 underscores its potential contribution to the antithrombotic effects of administered PGE1.

Cardiovascular System

In addition to its anti-platelet effects, 13,14-dihydro-PGE1 is believed to play a role in vasodilation, contributing to the regulation of blood pressure and tissue perfusion. The activation of the cAMP-PKA pathway in vascular smooth muscle cells leads to their relaxation and a subsequent increase in blood vessel diameter.

Cell Proliferation

13,14-dihydro-PGE1 has demonstrated antimitotic activity.[15] It has been shown to inhibit the stress-induced increase in mitotic activity in the aortic wall, with a potency approximately 90% of that of PGE1.[15] This effect is also attributed to the increase in cAMP in vascular smooth muscle cells.[15] This suggests a role for endogenous 13,14-dihydro-PGE1 in maintaining vascular homeostasis and potentially in preventing pathological proliferative conditions such as atherosclerosis.

Experimental Protocols

The study of 13,14-dihydro-PGE1 requires sensitive and specific analytical methods for its quantification and robust bioassays to determine its functional activity.

Quantification of 13,14-Dihydro-PGE1 in Biological Samples

The low endogenous concentrations of 13,14-dihydro-PGE1 necessitate highly sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the methods of choice.[11][16]

General Protocol for Quantification by GC-MS/MS:

-

Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and an cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Centrifuge immediately to obtain plasma.

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard, such as 13,14-dihydro-PGE1-d4, to the plasma sample to account for extraction losses and ionization variability.[5]

-

Solid-Phase Extraction (SPE): Acidify the plasma sample and apply it to a C18 SPE cartridge. Wash the cartridge with a non-polar solvent to remove interfering lipids and then elute the prostaglandins (B1171923) with a more polar solvent like methyl acetate (B1210297) or ethyl acetate.

-

Derivatization: To improve chromatographic properties and mass spectrometric sensitivity, the carboxyl group is typically converted to a pentafluorobenzyl (PFB) ester, and the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS/MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a tandem mass spectrometer operating in negative ion chemical ionization (NICI) mode. Monitor specific parent-daughter ion transitions for both the endogenous analyte and the deuterated internal standard for accurate quantification.

Figure 2: General workflow for the quantification of 13,14-Dihydro-PGE1.

Platelet Aggregation Assay

This bioassay is used to determine the functional activity of 13,14-dihydro-PGE1 as a platelet aggregation inhibitor.

-

Preparation of Platelet-Rich Plasma (PRP): Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature. The supernatant is the PRP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g).

-

Aggregation Measurement: Use a platelet aggregometer. Add a sample of PRP to a cuvette with a stir bar and incubate at 37°C. Add varying concentrations of 13,14-dihydro-PGE1 or a vehicle control and incubate for a short period.

-

Induction of Aggregation: Add a platelet agonist, such as ADP, to induce aggregation.

-

Data Analysis: The aggregometer measures the change in light transmittance as platelets aggregate. The inhibitory effect of 13,14-dihydro-PGE1 is calculated, and the IC50 value (the concentration required to inhibit aggregation by 50%) is determined.

Radioligand Binding Assay

This assay is used to determine the binding affinity of 13,14-dihydro-PGE1 to specific prostaglandin receptors.

-

Membrane Preparation: Culture cells engineered to express a specific EP receptor subtype (e.g., HEK-293 cells expressing the human EP4 receptor). Harvest the cells and homogenize them in a buffer to prepare a crude membrane fraction.

-

Binding Reaction: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled competitor ligand (13,14-dihydro-PGE1).

-

Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor ligand. Use non-linear regression analysis to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Future Directions and Conclusion

While it is established that 13,14-dihydro-PGE1 is a biologically active metabolite, its precise endogenous physiological roles, independent of exogenously administered PGE1, require further investigation. Future research should focus on:

-

Elucidating the specific enzymes and tissues responsible for the biosynthesis of 13,14-dihydro-PGE1.

-

Developing highly specific antagonists for the EP receptors to dissect the individual contributions of PGE1 and 13,14-dihydro-PGE1 to physiological processes.

-

Investigating the role of 13,14-dihydro-PGE1 in various pathological conditions, such as inflammation, cardiovascular disease, and cancer.

References

- 1. Prostaglandin E1: physiological significance and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Metabolism of intravenously administered prostaglandin E1 in patients with peripheral arterial occlusive disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. prostaglandin e1 — TargetMol Chemicals [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 13,14-dihydro-PGE1, an in-vivo metabolite of PGE1, decreases mitotic activity induced by corticosteroid administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods of the Analysis of Oxylipins in Biological Samples | MDPI [mdpi.com]

An In-depth Technical Guide to the Enzymatic Conversion of PGE1 to 13,14-Dihydro-PGE1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathway responsible for the conversion of Prostaglandin (B15479496) E1 (PGE1) to its biologically active metabolite, 13,14-Dihydro-PGE1. This process is a key step in the metabolic inactivation of PGE1 and is crucial for understanding its physiological and pharmacological effects. This document details the enzymes involved, their mechanisms of action, and provides structured data and experimental protocols for researchers in the field.

Introduction

Prostaglandin E1 (PGE1), a member of the eicosanoid family, is a potent bioactive lipid with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. The biological activity of PGE1 is tightly regulated by its metabolic degradation. A primary metabolic pathway involves the conversion of PGE1 to 13,14-Dihydro-PGE1, a metabolite that retains significant biological activity.[1][2] This conversion is a multi-step enzymatic process that primarily occurs in the lungs, kidneys, and liver.[3][4] Understanding this pathway is critical for the development of therapeutic agents that target prostaglandin signaling.

The Enzymatic Conversion Pathway

The conversion of PGE1 to 13,14-Dihydro-PGE1 proceeds through a three-step enzymatic cascade involving oxidation and reduction reactions.

Step 1: Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The initial and rate-limiting step in the metabolic inactivation of PGE1 is the oxidation of the hydroxyl group at the C-15 position. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a cytosolic enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[5][6] The product of this reaction is 15-keto-PGE1, a metabolite with greatly diminished biological activity compared to PGE1.[7][8]

Step 2: Reduction by 15-Ketoprostaglandin Δ13-Reductase

The second step involves the reduction of the double bond between C-13 and C-14 of 15-keto-PGE1. This reaction is catalyzed by 15-ketoprostaglandin Δ13-reductase, yielding 15-keto-13,14-dihydro-PGE1.[9][10] This enzyme plays a crucial role in the further metabolism of keto-prostaglandins.

Step 3: Reduction by Carbonyl Reductase (15-Ketoreductase)

The final step is the reduction of the 15-keto group of 15-keto-13,14-dihydro-PGE1 to a hydroxyl group, forming 13,14-Dihydro-PGE1. This reaction is catalyzed by an NADPH-dependent carbonyl reductase, also known as 15-ketoreductase.[11] The resulting metabolite, 13,14-Dihydro-PGE1, exhibits biological activities comparable to the parent compound, PGE1.[1]

Quantitative Data

The following tables summarize the available quantitative data for the enzymes and molecules involved in the conversion of PGE1 to 13,14-Dihydro-PGE1.

Table 1: Kinetic Parameters of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

| Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |

| Prostaglandin E2 | 1 | 450 (nmol/min) | [12] |

| NAD+ | 44 | 450 (nmol/min) | [12] |

| Prostaglandin F2α | N/A | >1,500 (pmol/min/µg) | [5] |

Note: Data for PGE1 as a substrate was not explicitly found, but PGE2 is a structurally similar prostaglandin.

Table 2: Biological Activity of PGE1 and its Metabolites

| Compound | Biological Activity | IC50 / Kact | Source |

| Prostaglandin E1 (PGE1) | Inhibition of ADP-induced platelet aggregation | IC50 = 40 nM | [1] |

| 13,14-Dihydro-PGE1 | Inhibition of ADP-induced platelet aggregation | IC50 = 31 nM (PRP), 21 nM (washed platelets) | [1] |

| 13,14-Dihydro-PGE1 | Activation of adenylate cyclase | Kact = 668 nM | [1] |

| 15-keto-PGE1 | Inhibition of ADP-induced platelet aggregation | ID50 = 16.2 µg/ml | [13] |

| 15-keto-13,14-Dihydro-PGE1 | Inhibition of ADP-induced platelet aggregation | IC50 = 14.8 µg/ml | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic conversion of PGE1.

Assay for 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity

This protocol is adapted from commercially available assay kits and published literature.[5][15][16]

Objective: To measure the activity of 15-PGDH by monitoring the production of NADH.

Materials:

-

Assay Buffer: 50 mM Tris, 100 mM NaCl, 2 mM Dithiothreitol (DTT), pH 9.0

-

Enzyme: Recombinant Human 15-PGDH/HPGD

-

Substrate: Prostaglandin E1 (PGE1) or Prostaglandin E2 (PGE2) (e.g., 0.4 mM stock in Assay Buffer)

-

Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+) (e.g., 1 mM stock in Assay Buffer)

-

96-well microplate (black, clear bottom for fluorescence)

-

Microplate reader capable of measuring fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.

Procedure:

-

Prepare Substrate Mixture: Mix equal volumes of the PGE1 (or PGE2) stock solution and the β-NAD+ stock solution to achieve final concentrations of 0.2 mM PGE1 and 0.5 mM β-NAD+.

-

Enzyme Preparation: Dilute the recombinant 15-PGDH to a working concentration (e.g., 1.0 ng/µL) in Assay Buffer. Keep the enzyme on ice.

-

Reaction Setup:

-

Sample Wells: Add 50 µL of the diluted 15-PGDH solution to the wells.

-

Substrate Blank Wells: Add 50 µL of Assay Buffer to the wells.

-

-

Initiate Reaction: Start the reaction by adding 50 µL of the Substrate Mixture to all wells. The final volume in each well will be 100 µL.

-

Measurement: Immediately place the microplate in the reader and measure the increase in fluorescence (Ex: 340 nm, Em: 445 nm) in kinetic mode for 5-10 minutes at room temperature. The rate of NADH production is proportional to the 15-PGDH activity.

-

Calculations: Calculate the rate of reaction (V) from the linear portion of the kinetic curve. The specific activity can be calculated using the following formula: Specific Activity (pmol/min/µg) = (Rate of NADH production (pmol/min)) / (amount of enzyme (µg))

Measurement of Prostaglandin Conversion by LC-MS/MS

Objective: To quantify the conversion of PGE1 to 13,14-Dihydro-PGE1 and its intermediates.

Materials:

-

Cell or tissue homogenates

-

PGE1 standard

-

13,14-Dihydro-PGE1, 15-keto-PGE1, and 15-keto-13,14-dihydro-PGE1 standards

-

Internal standard (e.g., deuterated PGE1)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate cell or tissue homogenates with a known concentration of PGE1 for a specific time period at 37°C.

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetone (B3395972) or methanol). Add the internal standard. Extract the prostaglandins (B1171923) using Solid Phase Extraction (SPE).

-

LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Use a suitable C18 column to separate PGE1 and its metabolites.

-

Mass Spectrometry: Use multiple reaction monitoring (MRM) mode to specifically detect and quantify each compound based on its parent and daughter ion transitions.

-

-

Quantification: Generate standard curves for each analyte and quantify the concentrations in the samples. The conversion rate can be calculated by the decrease in the substrate (PGE1) and the increase in the products.

Signaling Pathways

PGE1 exerts its biological effects by binding to specific G-protein coupled receptors known as EP receptors. The signaling cascade typically involves the modulation of intracellular cyclic AMP (cAMP) levels. 13,14-Dihydro-PGE1 is also known to interact with these pathways, often with comparable potency to PGE1.[1][17]

Conclusion

The enzymatic conversion of PGE1 to 13,14-Dihydro-PGE1 is a fundamental metabolic pathway that regulates the biological activity of this potent lipid mediator. This guide has outlined the key enzymes, their mechanisms, and provided a framework for experimental investigation. A thorough understanding of this pathway is essential for researchers and professionals in drug development aiming to modulate prostaglandin signaling for therapeutic benefit. Further research is warranted to fully elucidate the kinetic properties of all enzymes in the cascade and to explore the potential for therapeutic targeting of these enzymes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of prostaglandins A1 and E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 15-Ketoprostaglandin delta 13-reductase activity in bovine ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LIPID MAPS [lipidmaps.org]

- 11. Interindividual variation in the enzymatic 15-keto-reduction of 13,14-dihydro-15-keto-prostaglandin E1 in human liver and in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic studies on 15-hydroxyprostaglandin dehydrogenase from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Receptor Binding Affinity of 13,14-Dihydro PGE1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of 13,14-Dihydro Prostaglandin (B15479496) E1 (13,14-Dihydro PGE1), a primary metabolite of Prostaglandin E1 (PGE1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding of this compound's interaction with prostanoid receptors.

Core Findings: Receptor Binding Affinity of this compound

This compound is a biologically active metabolite of PGE1 and demonstrates significant interaction with prostanoid receptors, particularly the EP4 receptor.[1] Its activity is not limited to receptor binding; it is also a potent inhibitor of ADP-induced platelet aggregation.[2]

Quantitative Receptor Binding and Functional Data

The following table summarizes the available quantitative data for the binding affinity and functional activity of this compound. For comparative purposes, data for the parent compound, PGE1, is also included where available.

| Ligand | Receptor/Assay | Parameter | Value (nM) | Species | Reference |

| This compound | Human EP4 Receptor | Ki | 3.07 ± 0.29 | Human | [1] |

| ADP-induced Platelet Aggregation | IC50 | 31 | Human | [2] | |

| Adenylate Cyclase Activation | Kact | 668 | NCB-20 Hybrid Cells | [2] | |

| PGE1 | Human EP4 Receptor | Ki | 1.45 ± 0.24 | Human | [1] |

| ADP-induced Platelet Aggregation | IC50 | 40 | Human | [2] |

Experimental Protocols

A fundamental technique for determining receptor binding affinity is the competitive radioligand binding assay. Below is a detailed protocol adapted for the study of prostaglandin receptors.

Competitive Radioligand Binding Assay for EP Receptors

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound, such as this compound, for a specific EP receptor subtype.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells stably expressing the human EP receptor of interest (e.g., HEK-293 cells).

-

Radioligand: A tritiated prostaglandin, typically [³H]-PGE2, used as the labeled competitor.

-

Test Compound: this compound.

-

Unlabeled Ligand: Non-radiolabeled PGE2 for determining non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[3]

-

Scintillation Cocktail.

-

96-well plates and filter mats (e.g., GF/C filters).

-

Scintillation counter.

2. Assay Procedure:

-

Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in the assay buffer. The protein concentration should be determined using a standard protein assay.[3]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of the radioligand ([³H]-PGE2).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, a high concentration of unlabeled PGE2 is added to a set of wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]

-

Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through the filter mats. Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[3]

-

Scintillation Counting: After drying the filter mats, add scintillation cocktail and measure the radioactivity in a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Experimental Workflow for Competitive Radioligand Binding Assay

Signaling Pathways

Prostaglandin E receptors are G-protein coupled receptors (GPCRs) that initiate distinct downstream signaling cascades upon activation. The primary signaling pathways for the EP receptors relevant to this compound are illustrated below.

EP Receptor G-Protein Coupling and Downstream Signaling

This compound is known to activate adenylate cyclase, which strongly suggests its interaction with EP receptors coupled to the Gs alpha subunit (Gαs), namely EP2 and EP4.[2] The general signaling pathways for EP1, EP2, EP3, and EP4 receptors are as follows:

-

EP1 Receptor: Couples to Gq, leading to the activation of Phospholipase C (PLC), which in turn increases intracellular calcium levels.[4]

-

EP2 and EP4 Receptors: Couple to Gs, activating Adenylyl Cyclase (AC) and leading to an increase in cyclic AMP (cAMP) levels.[5]

-

EP3 Receptor: Couples to Gi, which inhibits Adenylyl Cyclase and leads to a decrease in cAMP levels.[6]

Signaling Pathways of EP Receptors

References

- 1. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 5. EP2 and EP4 prostanoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

In Vivo Biosynthesis of 13,14-Dihydro-PGE1: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo biosynthesis of 13,14-Dihydroprostaglandin E1 (13,14-Dihydro-PGE1), a significant metabolite of Prostaglandin (B15479496) E1 (PGE1). PGE1, a member of the eicosanoid family, is a potent bioactive lipid with diverse physiological and pharmacological effects, including vasodilation and inhibition of platelet aggregation. Its therapeutic applications, however, are often limited by its rapid metabolism and short biological half-life. A thorough understanding of its metabolic fate, particularly the formation of its major metabolites like 13,14-Dihydro-PGE1, is crucial for the development of novel therapeutics with improved pharmacokinetic profiles. This document details the metabolic pathway, the key enzymes involved, quantitative data from in vivo studies, detailed experimental protocols for metabolite analysis, and the signaling pathways that regulate this biosynthetic process.

The Metabolic Pathway of 13,14-Dihydro-PGE1 Biosynthesis

The in vivo biosynthesis of 13,14-Dihydro-PGE1 is a multi-step enzymatic process that follows the administration or endogenous production of PGE1. The primary pathway involves two key enzymatic reactions that sequentially modify the PGE1 molecule.

The metabolic cascade begins with the oxidation of the 15-hydroxyl group of PGE1, catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This reaction yields 15-keto-PGE1 , a metabolite with significantly reduced biological activity compared to PGE1.

Subsequently, the double bond at carbon 13 and 14 of 15-keto-PGE1 is reduced by the enzyme 15-oxo-prostaglandin Δ13-reductase (PGR) . This enzymatic step produces 15-keto-13,14-dihydro-PGE1 . This metabolite is considered largely inactive[1].

While 15-keto-13,14-dihydro-PGE1 is a major circulating metabolite, the focus of this guide, 13,14-Dihydro-PGE1, is formed through the subsequent reduction of the 15-keto group of 15-keto-13,14-dihydro-PGE1. This final step is catalyzed by a reductase, though the specific enzyme is not as well-characterized as 15-PGDH and PGR.

The overall metabolic pathway can be summarized as follows:

PGE1 → 15-keto-PGE1 → 15-keto-13,14-dihydro-PGE1 → 13,14-Dihydro-PGE1

Key Enzymes in the Biosynthetic Pathway

Two primary enzymes govern the initial and rate-limiting steps in the conversion of PGE1 to its dihydro metabolite:

-

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This NAD+-dependent enzyme is the principal catalyst for the biological inactivation of prostaglandins (B1171923). It is widely distributed in various tissues, with high concentrations found in the lungs, kidneys, and placenta. The expression and activity of 15-PGDH are critical in regulating the local and systemic levels of active prostaglandins.

-

15-Oxo-prostaglandin Δ13-Reductase (PGR): This enzyme, also known as prostaglandin reductase, catalyzes the reduction of the C13-C14 double bond of 15-keto-prostaglandins. It is a cytosolic enzyme that contributes to the further inactivation of prostaglandins.

Quantitative Data on PGE1 and its Metabolites In Vivo

Numerous studies have quantified the plasma concentrations and pharmacokinetic parameters of PGE1 and its metabolites in various species, including humans. The data highlights the rapid metabolism of PGE1 and the subsequent appearance of its metabolites.

Plasma Concentrations of PGE1 and its Metabolites

The following table summarizes the plasma concentrations of PGE1 and its key metabolites from a study involving healthy male volunteers who received an intravenous infusion of 60 µg of PGE1 over 120 minutes[2].

| Compound | Endogenous Plasma Concentration (pg/mL) | Plasma Concentration during PGE1 Infusion (pg/mL) |

| PGE1 | 1.2 - 1.8 | ~2x endogenous levels |

| 13,14-Dihydro-PGE1 (PGE0) | 0.8 - 1.3 | ~8x endogenous levels |

| 15-keto-13,14-dihydro-PGE1 (15-keto-PGE0) | 4.2 - 6.0 | ~20x endogenous levels |

Note: In some literature, 13,14-Dihydro-PGE1 is referred to as PGE0, and 15-keto-13,14-dihydro-PGE1 is referred to as 15-keto-PGE0.

Pharmacokinetic Parameters of PGE1 and its Metabolites

The pharmacokinetic properties of alprostadil (B1665725) (the pharmaceutical form of PGE1) and its metabolites have been investigated in various clinical settings. The following table presents key pharmacokinetic parameters.

| Parameter | PGE1 (Alprostadil) | 13,14-Dihydro-PGE1 | 15-keto-13,14-dihydro-PGE1 | Reference |

| Half-life (t½) | Very short (minutes) | - | - | [3] |

| Clearance | High | - | - | [3] |

| Peak Plasma Concentration (Cmax) after Intracavernosal Injection (20 mcg) | Not significantly greater than baseline | - | Peak at 30 minutes, return to baseline by 60 minutes | [4] |

Experimental Protocols

The accurate quantification of PGE1 and its metabolites in biological matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Quantification of PGE1 and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of prostaglandins in biological samples. Specific parameters may need to be optimized based on the instrument and the specific metabolites of interest.

1. Sample Collection and Storage:

-

Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Immediately centrifuge the blood at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis to prevent degradation of prostaglandins.

2. Solid-Phase Extraction (SPE):

-

Acidify the plasma sample to pH 3-4 with a suitable acid (e.g., formic acid).

-

Apply the acidified sample to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture (e.g., 15% ethanol) to remove interfering substances.

-

Elute the prostaglandins from the cartridge with a high-organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

3. Derivatization:

-

Prostaglandins are non-volatile and require derivatization to be analyzed by GC-MS.

-

Esterification: Convert the carboxylic acid group to a methyl ester using diazomethane (B1218177) or to a pentafluorobenzyl (PFB) ester using PFB bromide.

-

Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for steroid or fatty acid analysis (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An optimized temperature gradient to separate the derivatized prostaglandins.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron ionization (EI) or negative chemical ionization (NCI). NCI is often preferred for PFB derivatives due to its high sensitivity.

-

Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity by monitoring characteristic ions of the target analytes.

-

5. Quantification:

-

Use a stable isotope-labeled internal standard (e.g., deuterated PGE1) added to the sample before extraction to correct for losses during sample preparation and analysis.

-

Generate a calibration curve using known concentrations of the derivatized prostaglandin standards.

-

Calculate the concentration of the prostaglandins in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Signaling Pathways Regulating Biosynthesis

The biosynthesis of 13,14-Dihydro-PGE1 is indirectly regulated by signaling pathways that control the expression and activity of the key metabolic enzyme, 15-PGDH. The Transforming Growth Factor-beta (TGF-β) signaling pathway has been identified as a significant regulator of 15-PGDH expression.

TGF-β Signaling Pathway and Regulation of 15-PGDH

The TGF-β signaling pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Its involvement in regulating prostaglandin metabolism adds another layer to its complex biological functions.

Mechanism of Regulation:

-

Ligand Binding and Receptor Activation: The TGF-β ligand binds to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).

-

SMAD Protein Phosphorylation: The activated TGFβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.

-

SMAD Complex Formation and Nuclear Translocation: The phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus.

-

Transcriptional Regulation of 15-PGDH: In the nucleus, the SMAD complex acts as a transcription factor, binding to specific SMAD-binding elements (SBEs) in the promoter region of the 15-PGDH gene. This binding initiates the transcription of the 15-PGDH gene, leading to increased synthesis of the 15-PGDH enzyme[5][6].

Increased expression of 15-PGDH leads to a higher rate of PGE1 catabolism, thereby influencing the downstream production of 13,14-Dihydro-PGE1.

Visualizations

Metabolic Pathway of 13,14-Dihydro-PGE1 Biosynthesis

Caption: Biosynthetic pathway of 13,14-Dihydro-PGE1 from PGE1.

Experimental Workflow for Quantification of PGE1 Metabolites

Caption: Workflow for analyzing PGE1 metabolites by GC-MS.

TGF-β Signaling Pathway Regulating 15-PGDH Expression

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Pharmacokinetics of Alprostadil (Prostaglandin E1) in Patients Undergoing Haemodialysis | Semantic Scholar [semanticscholar.org]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. 15-Hydroxyprostaglandin dehydrogenase, a COX-2 oncogene antagonist, is a TGF-beta-induced suppressor of human gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

13,14-Dihydro PGE1 HPLC analysis protocol

An Application Note for the HPLC Analysis of 13,14-Dihydro PGE1

Introduction

13,14-Dihydroprostaglandin E1 (this compound) is a primary metabolite of Prostaglandin (B15479496) E1 (PGE1), a compound with significant physiological effects, including vasodilation and inhibition of platelet aggregation.[1] As a metabolite, the quantification of this compound is crucial for pharmacokinetic and metabolic studies of PGE1. This application note provides a detailed protocol for the analysis of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), which is a common and robust method for its quantification. Additionally, a suggested starting point for an HPLC-UV method is provided based on the analysis of the parent compound, PGE1.

Experimental Protocols

I. Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general guideline for the extraction of prostaglandins (B1171923) from biological matrices such as plasma, urine, or cell culture supernatants.

Materials:

-

C18 reverse-phase SPE cartridges

-

Methanol

-

Deionized water

-

Ethyl acetate (B1210297)

-

2N HCl

-

Nitrogen gas stream

-

Centrifuge

Procedure:

-

Acidification: Acidify the sample to a pH of 3.5 using 2N HCl. This step is crucial for the efficient binding of prostaglandins to the C18 column.[2]

-

Equilibration: Incubate the acidified sample at 4°C for 15 minutes.[2]

-

Centrifugation: Centrifuge the sample to remove any precipitated proteins.[2][3]

-

Column Conditioning: Prepare the C18 SPE column by washing it with 10 mL of ethanol followed by 10 mL of deionized water.[2]

-

Sample Loading: Apply the supernatant from the centrifuged sample to the conditioned SPE column. Maintain a slow and steady flow rate of approximately 0.5 mL/minute.[2]

-

Washing: Wash the column sequentially with 10 mL of deionized water, 10 mL of 15% ethanol, and 10 mL of hexane to remove interfering substances.[2]

-

Elution: Elute the this compound from the column using 10 mL of ethyl acetate.[2]

-

Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume of the HPLC mobile phase for analysis.

References

- 1. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 13,14-Dihydro PGE1 using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin E1 (PGE1) is a potent lipid mediator involved in various physiological processes. Its biological activity is terminated in part by its metabolic conversion to 13,14-dihydro-prostaglandin E1 (13,14-Dihydro PGE1). Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics and pharmacodynamics of PGE1 and for the development of new therapeutics. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway Context

Prostaglandins (B1171923) are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. PGE1 exerts its biological effects by binding to specific G-protein coupled receptors. Its rapid metabolism to this compound is a key step in the regulation of its activity.

Experimental Protocols

Materials and Reagents

-

This compound standard (Cayman Chemical or equivalent)

-

This compound-d4 internal standard (Cayman Chemical or equivalent)[1][2]

-

LC-MS grade acetonitrile, methanol (B129727), and water

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction of prostaglandins from biological fluids like plasma or urine.

-

Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Sample Loading: Acidify the biological sample (e.g., 1 mL of plasma) to pH 3-4 with formic acid. Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar impurities. Follow with a wash of 5 mL of 15% methanol in water to remove less polar impurities.

-

Elution: Elute the analyte with 2 mL of methyl formate (B1220265) or ethyl acetate.

-

Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following parameters provide a starting point for method development.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | 0-2 min: 30% B; 2-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |

| Capillary Voltage | 3.5 kV[1] |

| Source Temperature | 120 °C[1] |

| Desolvation Temp. | 350 °C |

| Scan Type | Multiple Reaction Monitoring (MRM)[1] |

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Quantitative Data

MRM Transitions

The selection of appropriate MRM transitions is critical for the selectivity of the assay. The deprotonated molecule [M-H]⁻ is used as the precursor ion.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 355.2 | 317.2 | ~15[1] |

| This compound-d4 | 359.2 | 321.2 | ~15 |

Note: The exact collision energy should be optimized for the specific instrument used.

Method Performance

The performance of the method should be evaluated by assessing its linearity, sensitivity, accuracy, and precision. The following table summarizes expected performance characteristics based on the analysis of similar prostaglandins.[1][3]

| Parameter | Expected Range |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 - 5 pg on column[1] |

| Limit of Quantification (LOQ) | 2 - 10 pg on column[1] |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (%RSD) | < 15% |

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. The use of a deuterated internal standard and solid-phase extraction ensures high accuracy and reproducibility. This method is well-suited for pharmacokinetic studies, drug metabolism research, and clinical investigations involving PGE1.

References

- 1. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Platelet Aggregation Assay with 13,14-Dihydro PGE1

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-Dihydro Prostaglandin (B15479496) E1 (13,14-Dihydro PGE1) is a primary and biologically active metabolite of Prostaglandin E1 (PGE1), a potent vasodilator and inhibitor of platelet aggregation.[1][2] Understanding the effects of this compound on platelet function is crucial for research in thrombosis, hemostasis, and the development of novel anti-platelet therapeutics. These application notes provide a detailed protocol for assessing the in vitro effects of this compound on platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for platelet function analysis.

Mechanism of Action

This compound inhibits platelet aggregation primarily by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][3] This is achieved through its interaction with prostanoid receptors on the platelet surface. Specifically, like its parent compound PGE1, this compound is believed to bind to the prostacyclin (IP) receptor, which is coupled to a stimulatory G protein (Gαs).[4][5] Activation of Gαs stimulates adenylate cyclase, leading to the conversion of ATP to cAMP.[3][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several intracellular proteins. This phosphorylation cascade ultimately inhibits key platelet activation processes, including calcium mobilization and the conformational activation of glycoprotein (B1211001) IIb/IIIa, which is the final common pathway for platelet aggregation.[4]

Signaling Pathway of this compound in Platelets

Caption: Signaling pathway of this compound in platelets.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the reported inhibitory concentrations (IC50/ID50) of this compound on ADP-induced platelet aggregation.

| Parameter | Value | Unit | Platelet Preparation | Reference |

| ID50 | 10.8 | ng/mL | Platelet-Rich Plasma (PRP) | [6][7] |

| IC50 | 31 | nM | Platelet-Rich Plasma (PRP) | [8][9] |

| IC50 | 21 | nM | Washed Platelets | [8][9] |

Note: The molecular weight of this compound is approximately 354.5 g/mol . 10.8 ng/mL is roughly equivalent to 30.5 nM.

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol details the use of Light Transmission Aggregometry (LTA) to measure the inhibitory effect of this compound on platelet aggregation.

Materials and Reagents

-

This compound

-

Platelet agonist (e.g., Adenosine Diphosphate - ADP)

-

Whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.

-

3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes

-

Phosphate-Buffered Saline (PBS)

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Calibrated pipettes

-

Centrifuge

Experimental Workflow

Caption: Workflow for the in vitro platelet aggregation assay.

Step-by-Step Procedure

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood into tubes containing sodium citrate anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

-

-

Preparation of Reagents

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and make serial dilutions in PBS to achieve the desired final concentrations.

-

Prepare the platelet agonist (e.g., ADP) at a concentration known to induce submaximal aggregation.

-

-

Platelet Aggregation Assay

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Pipette the required volume of PPP into an aggregometer cuvette with a stir bar and place it in the reference well to set 100% light transmission.

-

Pipette the same volume of PRP into a cuvette with a stir bar and place it in the sample well to set 0% light transmission.

-

For the assay, place a fresh cuvette with PRP and a stir bar into the sample well.

-

Add a small volume of the this compound dilution or vehicle control to the PRP.

-

Incubate for a defined period (e.g., 1-5 minutes) at 37°C with stirring.

-

Add the platelet agonist to induce aggregation.

-